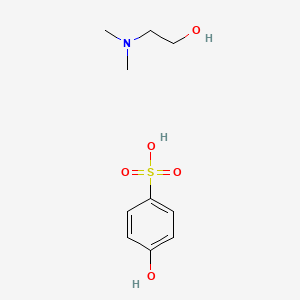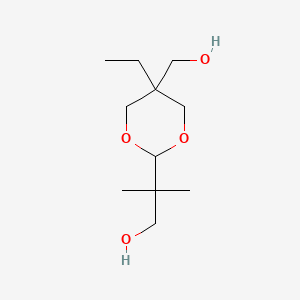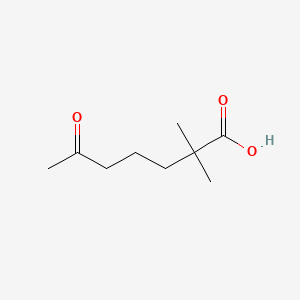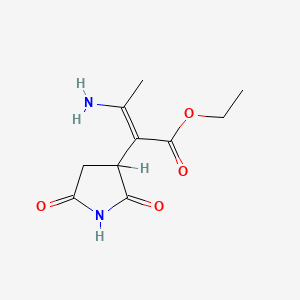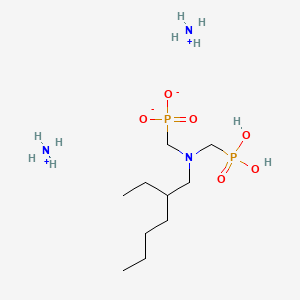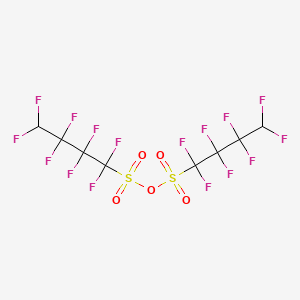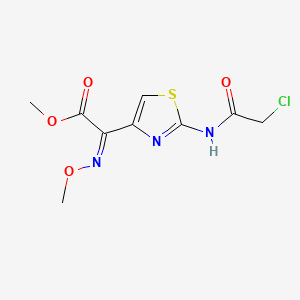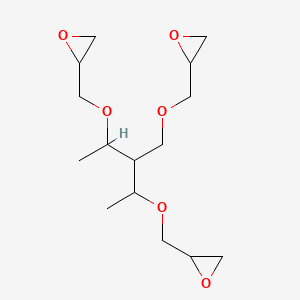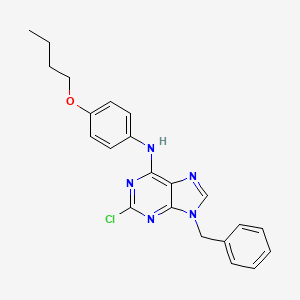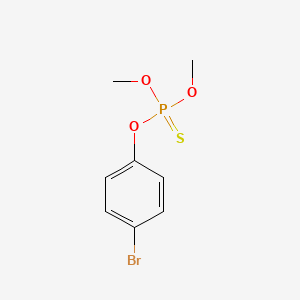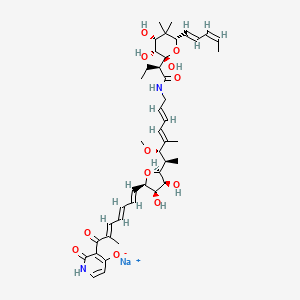
Mocimycin sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mocimycin sodium involves the fermentation of Streptomyces ramocissimus. The compound is then isolated and purified through a series of chemical processes . The detailed synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. The bacterium Streptomyces ramocissimus is cultured under controlled conditions to maximize the yield of this compound. The compound is then extracted and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Mocimycin sodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Mocimycin sodium has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antibiotic action and protein synthesis inhibition.
Biology: Employed in research to understand bacterial protein synthesis and the role of elongation factors.
Medicine: Investigated for its potential as an antibiotic agent, although it has not entered clinical trials.
Industry: Utilized in the development of new antibiotics and as a tool in biochemical research.
Wirkmechanismus
Mocimycin sodium exerts its effects by binding tightly and specifically to bacterial elongation factor Tu (EF-Tu). This binding prevents the release of EF-Tu-GDP from the ribosome, thereby inhibiting bacterial protein synthesis . The molecular targets involved in this mechanism include the elongation factor Tu and the ribosome .
Vergleich Mit ähnlichen Verbindungen
Mocimycin sodium is similar to other antibiotics that target the elongation factor Tu, such as:
Kirromycin: Identical to this compound in structure and function.
Aurodox: A pyridone N-methylated form of this compound.
Heneicomycin: A 3-deshydroxy pyran modification of this compound.
Efrotomycin: A disaccharide derivative of aurodox.
These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities .
Eigenschaften
CAS-Nummer |
53152-67-3 |
|---|---|
Molekularformel |
C43H59N2NaO12 |
Molekulargewicht |
818.9 g/mol |
IUPAC-Name |
sodium;3-[(2E,4E,6E)-7-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[(2R,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]-2-methylhepta-2,4,6-trienoyl]-2-oxo-1H-pyridin-4-olate |
InChI |
InChI=1S/C43H60N2O12.Na/c1-9-11-13-21-31-42(6,7)38(50)39(51)43(54,57-31)28(10-2)40(52)44-23-17-16-19-26(4)36(55-8)27(5)37-35(49)34(48)30(56-37)20-15-12-14-18-25(3)33(47)32-29(46)22-24-45-41(32)53;/h9,11-22,24,27-28,30-31,34-39,48-51,54H,10,23H2,1-8H3,(H,44,52)(H2,45,46,53);/q;+1/p-1/b11-9-,14-12+,17-16+,20-15+,21-13+,25-18+,26-19+;/t27-,28-,30-,31+,34+,35+,36-,37+,38+,39-,43-;/m1./s1 |
InChI-Schlüssel |
ZOYOPUDQXPJARV-GAMAPSDWSA-M |
Isomerische SMILES |
CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CNC2=O)[O-])O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O)O)O.[Na+] |
Kanonische SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CNC2=O)[O-])O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


